4-(2-Iodo-5-methoxyphenyl)butan-2-one
Description
4-(2-Iodo-5-methoxyphenyl)butan-2-one is an aromatic ketone with a butan-2-one backbone substituted at the fourth carbon by a 2-iodo-5-methoxyphenyl group. Its structure features a phenyl ring with iodine (electron-withdrawing) at position 2 and methoxy (electron-donating) at position 5, creating unique electronic and steric properties. The iodine substituent may enhance its utility in crystallography (via heavy-atom effects) or radiopharmaceuticals .
Properties
CAS No. |
99254-53-2 |
|---|---|
Molecular Formula |
C11H13IO2 |
Molecular Weight |
304.12 g/mol |
IUPAC Name |
4-(2-iodo-5-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C11H13IO2/c1-8(13)3-4-9-7-10(14-2)5-6-11(9)12/h5-7H,3-4H2,1-2H3 |
InChI Key |
RPZRPEAONLVFLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=C(C=CC(=C1)OC)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares 4-(2-Iodo-5-methoxyphenyl)butan-2-one with structurally related aromatic ketones:
*Calculated molecular formula based on structural analysis.
Key Observations:
Substituent Effects: Iodo vs. In contrast, hydroxy/methoxy groups dominate fragrance and antimicrobial applications . Positional Isomerism: The 2-iodo-5-methoxy substitution pattern in the target compound differs from 4-hydroxy (raspberry ketone) or 3-ethoxy-4-hydroxy derivatives, leading to distinct electronic profiles and reactivity.
Applications: Raspberry ketone and Cuelure are commercially validated in fragrances and pest control, respectively . The iodine in the target compound and 1-(3,4-Dimethoxyphenyl)-4-iodo-1-butanone suggests niche roles in medicinal chemistry or catalysis .
Safety and Regulation :
- Raspberry ketone adheres to IFRA standards for safe use in cosmetics, while the target compound’s iodine may require specialized handling .
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